(2S,3R)-2-Decyl-3-pentyloxirane
Description
(2S,3R)-2-Decyl-3-pentyloxirane is a chiral epoxide characterized by a 12-membered oxirane ring with decyl (C₁₀H₂₁) and pentyl (C₅H₁₁) substituents at the 2- and 3-positions, respectively. The stereochemistry at these positions—(2S,3R)—plays a critical role in its reactivity and interactions, as seen in analogous epoxide systems where stereoisomers exhibit distinct binding modes and catalytic behaviors .
Properties
CAS No. |
61140-91-8 |
|---|---|
Molecular Formula |
C17H34O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
(2S,3R)-2-decyl-3-pentyloxirane |
InChI |
InChI=1S/C17H34O/c1-3-5-7-8-9-10-11-13-15-17-16(18-17)14-12-6-4-2/h16-17H,3-15H2,1-2H3/t16-,17+/m1/s1 |
InChI Key |
WSENOTUQCQONSO-SJORKVTESA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]1[C@H](O1)CCCCC |
Canonical SMILES |
CCCCCCCCCCC1C(O1)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Decyl-3-pentyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include a titanium-based catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral ligand to induce asymmetry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Decyl-3-pentyloxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include hydroxide ions, alkoxides, and amines. The reaction typically occurs under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Strong oxidizing agents like peracids or ozone can be employed.
Major Products
Nucleophilic substitution: The major products are often alcohols or ethers, depending on the nucleophile.
Reduction: The primary products are diols.
Oxidation: The products can vary widely, including aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
(2S,3R)-2-Decyl-3-pentyloxirane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme-catalyzed reactions involving epoxides.
Medicine: It is investigated for its potential use in drug development, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers and as a reactive diluent in epoxy resins.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Decyl-3-pentyloxirane primarily involves its reactivity as an epoxide. The strained three-membered ring is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate, facilitating the formation of more complex structures.
Comparison with Similar Compounds
(2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane
This compound, structurally similar to the target molecule, replaces the pentyl group with a branched 5-methylhexyl chain. The added methyl group increases steric hindrance, likely reducing molecular symmetry and altering physical properties such as melting point and solubility. For instance, branched aliphatic chains typically lower melting points compared to linear analogs due to disrupted packing efficiency. Safety protocols for this compound mirror those of the target molecule, including inert atmosphere storage and alcohol-resistant foam for fire suppression .
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate
This epoxide features an aromatic phenyl group and a carboxylate ester, distinguishing it from the purely aliphatic target compound. The ester group introduces polarity, improving solubility in polar aprotic solvents (e.g., acetone or DMF) compared to the hydrophobic decyl-pentyl system. Such structural differences also imply divergent reactivity: the ester-functionalized epoxide may undergo nucleophilic ring-opening reactions more readily than aliphatic epoxides .
(2R,3S)-2-Hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane
With a hexyl group and a methoxymethoxy-functionalized tridecyl chain, this compound exhibits significant hydrophobicity and structural complexity. The methoxymethoxy group introduces ether linkages, enhancing polarity relative to purely hydrocarbon chains. This could facilitate applications in surfactant systems or phase-transfer catalysis. The extended alkyl chain (C₁₃) may also increase viscosity and reduce volatility compared to shorter-chain analogs like the target compound .
Stereochemical Considerations
Evidence from analogous systems, such as (2S,3R,4R)- and (2S,3R,4S)-4-HIL, demonstrates that stereochemistry profoundly influences molecular interactions. For example, diastereomers exhibit distinct hydrogen-bonding patterns and catalytic efficiencies in dehydrogenase/reductase binding pockets .
Comparative Data Table
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